Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate
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Overview
Description
Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate is a complex organic compound characterized by its multiple functional groups, including chloro, iodo, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate typically involves multi-step organic reactions. One common approach is the acylation of 4-chloro-5-iodoaniline with 2-phenoxyacetyl chloride, followed by esterification with methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the iodine atom to iodate or iodide.
Reduction: Reduction reactions may target the chloro group, converting it to a less oxidized form.
Substitution: Substitution reactions are common, where the iodine or chloro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions may employ reducing agents such as lithium aluminum hydride.
Substitution reactions typically use nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Iodates or iodides.
Reduction: Chloro-substituted derivatives.
Substitution: Various derivatives depending on the substituting group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design and discovery.
Medicine: Research is ongoing to explore the medicinal properties of Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate. It has been investigated for its potential anti-inflammatory and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-chloro-2-[(2-phenoxyacetyl)amino]benzoate
Methyl 5-iodo-2-[(2-phenoxyacetyl)amino]benzoate
Methyl 4-chloro-5-bromo-2-[(2-phenoxyacetyl)amino]benzoate
This comprehensive overview highlights the significance of Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C16H13ClINO4 |
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Molecular Weight |
445.63 g/mol |
IUPAC Name |
methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C16H13ClINO4/c1-22-16(21)11-7-13(18)12(17)8-14(11)19-15(20)9-23-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
ASFIMGAZKQMZEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2)Cl)I |
Origin of Product |
United States |
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